molecular formula C27H31N3O6S2 B1681941 (3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid

(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid

Cat. No.: B1681941
M. Wt: 557.7 g/mol
InChI Key: DWNIDSJEAZSEJG-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TBC-3486 is a small-molecule inhibitor that targets integrin alpha-4. Integrins are proteins that facilitate cell adhesion and signal transduction, playing a crucial role in various physiological processes. TBC-3486 has shown promise in preclinical studies for its potential to treat chemotherapy-resistant leukemia and other inflammatory and autoimmune diseases .

Preparation Methods

The synthesis of TBC-3486 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that TBC-3486 is a non-peptidic small molecule designed to mimic the ligand of integrin alpha-4, competing with vascular cell adhesion molecule 1 for binding .

Chemical Reactions Analysis

TBC-3486 primarily undergoes ligand-mimetic reactions, where it competes with natural ligands for binding sites on integrin alpha-4. This interaction inhibits the adhesion of cells expressing integrin alpha-4 to vascular cell adhesion molecule 1. The compound is highly selective, showing 200-fold greater potency in inhibiting integrin alpha-4 beta-1 compared to integrin alpha-4 beta-7 .

Mechanism of Action

TBC-3486 acts as a ligand mimetic, binding to the metal ion-dependent adhesion site of integrin alpha-4. This binding inhibits the interaction between integrin alpha-4 and vascular cell adhesion molecule 1, preventing cell adhesion and migration. The compound’s high selectivity for integrin alpha-4 beta-1 over integrin alpha-4 beta-7 enhances its therapeutic potential while minimizing off-target effects .

Comparison with Similar Compounds

TBC-3486 is compared with other integrin inhibitors, such as natalizumab, a humanized antibody targeting integrin alpha-4. Unlike natalizumab, which inhibits both integrin alpha-4 beta-1 and integrin alpha-4 beta-7, TBC-3486 is significantly more potent in inhibiting integrin alpha-4 beta-1. This selectivity makes TBC-3486 a unique and promising candidate for targeted therapies .

Similar compounds

    Natalizumab: A monoclonal antibody targeting integrin alpha-4.

    Vedolizumab: An antibody targeting integrin alpha-4 beta-7.

    Etrolizumab: An antibody targeting integrin beta-7.

TBC-3486’s unique selectivity and potency make it a valuable compound for further research and potential therapeutic applications.

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C27H31N3O6S2

Molecular Weight

557.7 g/mol

IUPAC Name

(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid

InChI

InChI=1S/C27H31N3O6S2/c1-2-3-8-21(26(33)30(15-19-6-4-11-37-19)16-20-7-5-12-38-20)28-27(34)29-22(14-25(31)32)18-9-10-23-24(13-18)36-17-35-23/h4-7,9-13,21-22H,2-3,8,14-17H2,1H3,(H,31,32)(H2,28,29,34)/t21-,22-/m0/s1

InChI Key

DWNIDSJEAZSEJG-VXKWHMMOSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N(CC1=CC=CS1)CC2=CC=CS2)NC(=O)N[C@@H](CC(=O)O)C3=CC4=C(C=C3)OCO4

SMILES

CCCCC(C(=O)N(CC1=CC=CS1)CC2=CC=CS2)NC(=O)NC(CC(=O)O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CCCCC(C(=O)N(CC1=CC=CS1)CC2=CC=CS2)NC(=O)NC(CC(=O)O)C3=CC4=C(C=C3)OCO4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(1,3-benzodioxol-5-yl)-3-((((-1-((bis(2-thienylmethyl)amino)carbonyl)pentyl)amino)carbonyl)amino)propanoic acid
TBC 3486
TBC-3486
TBC3486

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid
Reactant of Route 2
(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid
Reactant of Route 3
(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid
Reactant of Route 4
(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid
Reactant of Route 5
(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.